molecular formula C20H17FN4O3S2 B2442967 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1111408-76-4

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2442967
CAS No.: 1111408-76-4
M. Wt: 444.5
InChI Key: XESYCUWHOXEQNC-UHFFFAOYSA-N
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Description

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique structure combining a benzo[c]pyrimido[4,5-e][1,2]thiazin core with an acetamide group

Properties

IUPAC Name

2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S2/c1-2-25-16-6-4-3-5-15(16)19-17(30(25,27)28)11-22-20(24-19)29-12-18(26)23-14-9-7-13(21)8-10-14/h3-11H,2,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESYCUWHOXEQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C20H17FN4O3S2
Molecular Weight 444.5 g/mol
IUPAC Name 2-(6-Ethyl-5,5-dioxopyrimido[5,4-c]benzothiazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
SMILES Notation CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)F

Synthesis Strategy and Stepwise Protocol

Industrial and academic routes converge on a three-stage synthesis involving ring construction, functionalization, and side-chain incorporation.

Thiazine Ring Formation

The benzo[c]pyrimido[4,5-e]thiazine core is synthesized via condensation-cyclization between ethyl 2-ethyl-3-oxobutanoate and thiourea under alkaline conditions.

Procedure :

  • Reagents : Ethyl 2-ethyl-3-oxobutanoate (10 mmol), thiourea (10 mmol), KOH (12 mmol), ethanol (20 mL).
  • Conditions : Reflux at 80°C for 5 hours under nitrogen.
  • Workup : Acidification with 1N HCl to pH 1 precipitates the intermediate 5-ethyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (82% yield).

Key Insight : Excess KOH drives thiourea deprotonation, facilitating nucleophilic attack on the β-keto ester.

Sulfur Oxidation and Methylation

The thiol group is oxidized to a sulfone, followed by methylation to stabilize the ring:

  • Oxidation : Treat intermediate with H2O2 in acetic acid at 60°C for 3 hours.
  • Methylation : React with iodomethane (1.2 eq) in aqueous NaOH at 0°C, yielding 5-ethyl-6-methyl-2-(methylthio)pyrimidin-4(3H)-one (92% yield).

Acetamide Side-Chain Incorporation

The fluorophenylacetamide group is introduced via Schotten-Baumann acylation :

  • Reagents : 2-mercaptoacetamide derivative (1 eq), 4-fluorophenyl isocyanate (1.1 eq), DCM, triethylamine.
  • Conditions : Stir at -40°C for 2 hours, followed by gradual warming to room temperature.
  • Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) achieves >95% purity.

Reaction Optimization and Yield Enhancement

Table 2: Critical Parameters in Step 3 Acylation

Parameter Optimal Value Yield Impact
Temperature -40°C to 25°C gradient +22% yield
Solvent Dichloromethane Minimal byproducts
Base Triethylamine (2 eq) 89% conversion
Reaction Time 2–3 hours Plateau after 2.5 h

Challenges :

  • Steric hindrance from the ethyl group necessitates prolonged reaction times.
  • Epimerization risk at the acetamide carbonyl requires strict temperature control.

Analytical Characterization

Spectroscopic Verification

  • 1H NMR (DMSO-d6) : δ 12.44 (s, 1H, NH), 7.82–7.75 (m, 2H, Ar-F), 7.15–7.08 (m, 2H, Ar-F), 2.96 (s, 2H, SCH2), 2.44 (q, J = 8.0 Hz, 2H, CH2CH3).
  • ESI-MS : m/z 445.1 [M+H]+ (calc. 444.5).

Purity Assessment

HPLC analysis (C18 column, 210 nm detection) confirms >95% purity using isocratic elution (ACN:H2O 65:35).

Industrial-Scale Considerations

Table 3: Bench-Scale vs. Pilot-Scale Yields

Step Bench Yield (10 mmol) Pilot Yield (1 mol)
Thiazine Formation 82% 78%
Methylation 92% 88%
Acylation 89% 83%

Scale-Up Challenges :

  • Exothermicity in the cyclization step necessitates jacketed reactors for temperature control.
  • Filtration efficiency drops at higher volumes due to colloidal intermediates.

Chemical Reactions Analysis

Types of Reactions

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dioxido group.

    Reduction: Reduction reactions can potentially alter the benzo[c]pyrimido[4,5-e][1,2]thiazin core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or photophysical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved would depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds share a similar core structure and are known for their applications in photovoltaics and as fluorescent sensors.

    Pyrimido[4,5-e][1,2]thiazine derivatives: These compounds are structurally related and have been studied for their potential biological activities.

Uniqueness

What sets 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Biological Activity

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that suggests various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C20H17FN4O3S2C_{20}H_{17}FN_{4}O_{3}S_{2}, with a molecular weight of 444.5 g/mol. The structure includes a benzo[c]pyrimido[4,5-e][1,2]thiazin core, which is known for its diverse biological activities. The presence of the thioether group and the acetamide moiety further enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₇FN₄O₃S₂
Molecular Weight444.5 g/mol
CAS Number1111408-76-4

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazine and pyrimidine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Properties

Research has suggested that compounds within this chemical class may possess anticancer activities. They are thought to exert their effects through mechanisms such as:

  • Inhibition of cell proliferation : Compounds similar to this compound have been shown to inhibit the growth of cancer cells in vitro.
  • Induction of apoptosis : Certain derivatives trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.

Case Studies and Research Findings

  • PDE Inhibition : A related study evaluated various benzo[c]pyrimido derivatives for their phosphodiesterase (PDE) inhibitory activity. One derivative exhibited an IC50 value of 3.67 ± 0.47 μM, indicating promising potential as a therapeutic agent for neurodegenerative diseases by enhancing neuronal survival .
  • Antibacterial Testing : Another study demonstrated that similar thiazine derivatives inhibited bacterial growth at concentrations as low as 1.6 mg/mL against strains like Escherichia coli and Staphylococcus aureus . This suggests that our compound may also exhibit comparable antibacterial efficacy.
  • Mechanism of Action : The interaction of the compound with specific enzymes or receptors has been hypothesized to block critical biochemical pathways, leading to its observed biological effects .

Discussion

The biological activity of this compound appears promising based on its structural attributes and preliminary findings from related compounds. Its potential applications in treating infections and cancer warrant further investigation through comprehensive in vitro and in vivo studies.

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions, cyclization, and thioacetamide coupling. Critical conditions include:

  • Temperature control (e.g., 60–80°C for cyclization steps) .
  • Solvent selection (e.g., DMF or THF for polar aprotic environments) .
  • Catalysts such as Lewis acids (e.g., AlCl₃) for regioselective functionalization .
  • Purification via column chromatography or HPLC to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR Spectroscopy : Focus on δ 7.2–8.5 ppm (aromatic protons), δ 2.5–3.5 ppm (ethyl/methyl groups), and sulfur-related shifts in 13C^{13}\text{C} NMR .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z ≈ 500–520) and fragmentation patterns .
  • IR Spectroscopy : Identify sulfone (S=O) stretches at 1150–1300 cm⁻¹ and amide (C=O) bands at 1650–1700 cm⁻¹ .

Q. How does the compound’s solubility and stability profile influence experimental design in biological assays?

  • Solubility : Limited aqueous solubility (logP ≈ 3.5) necessitates DMSO stock solutions (<1% v/v in assays) .
  • Stability : Susceptible to hydrolysis in basic conditions; use pH 6–7 buffers and avoid prolonged light exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different cellular models?

  • Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm activity .
  • Validate target engagement via thermal shift assays or CRISPR-mediated gene knockout .
  • Address metabolic instability using liver microsome studies to identify degradation pathways .

Q. How can researchers optimize the selectivity of this compound toward specific kinase targets using SAR studies?

  • Modify substituents on the 4-fluorophenyl group to reduce off-target effects (e.g., replace fluorine with bulkier halogens) .
  • Compare IC₅₀ values against kinase panels (e.g., RIPK2 vs. ALK2 inhibition) to guide selectivity :
Target KinaseIC₅₀ (μM)
RIPK20.014
ALK20.006

Q. What computational methods validate the compound’s binding interactions with proposed molecular targets?

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase ATP pockets .
  • Use MD simulations (100 ns trajectories) to assess binding stability and hydrogen-bond networks .

Q. How do researchers address discrepancies in NMR spectral data interpretation for confirming regiochemistry?

  • Employ 2D NMR (COSY, NOESY) to resolve overlapping peaks in aromatic regions .
  • Compare experimental data with DFT-calculated 1H^{1}\text{H}/13C^{13}\text{C} chemical shifts (RMSD < 0.3 ppm) .

Q. What formulation strategies improve the compound’s pharmacokinetic properties while maintaining bioactivity?

  • Salt formation : Increase solubility via hydrochloride or mesylate salts .
  • Nanoencapsulation : Use liposomes (size < 200 nm) to enhance plasma half-life .
  • Prodrug design : Introduce ester moieties for delayed metabolic activation .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry to minimize by-products .
  • Data Reproducibility : Standardize assay protocols (e.g., CellTiter-Glo® for cytotoxicity) across labs to reduce variability .

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